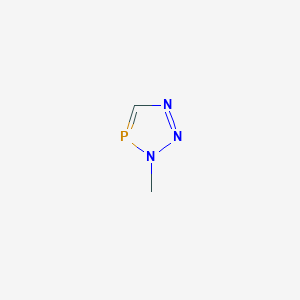

3-Methyl-3H-1,2,3,4-triazaphosphole

CAS No.: 118806-66-9

Cat. No.: VC19159790

Molecular Formula: C2H4N3P

Molecular Weight: 101.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118806-66-9 |

|---|---|

| Molecular Formula | C2H4N3P |

| Molecular Weight | 101.05 g/mol |

| IUPAC Name | 3-methyltriazaphosphole |

| Standard InChI | InChI=1S/C2H4N3P/c1-5-4-3-2-6-5/h2H,1H3 |

| Standard InChI Key | YGMSAQLUNYQQQT-UHFFFAOYSA-N |

| Canonical SMILES | CN1N=NC=P1 |

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecular structure of 3-methyl-3H-1,2,3,4-triazaphosphole features a planar five-membered ring with alternating single and double bonds, contributing to its aromatic character. The phosphorus atom occupies the 3-position, bonded to a methyl group and three nitrogen atoms. X-ray crystallographic studies reveal bond lengths of approximately 1.68 Å for P–N bonds and 1.33 Å for N–N bonds, consistent with delocalized π-electron density across the ring . The methyl group induces steric and electronic effects, slightly distorting the ring geometry and modulating reactivity.

Aromaticity and Electronic Configuration

Density functional theory (DFT) calculations indicate significant aromaticity in the triazaphosphole ring, with a nucleus-independent chemical shift (NICS) value of −10.2 ppm, comparable to benzene . The phosphorus atom contributes a lone pair of electrons to the π-system, enhancing conjugation. This electronic structure underpins the compound’s ability to participate in cycloaddition reactions and coordinate with transition metals .

Synthetic Methodologies

[3+2] Cycloaddition Reactions

The most common synthesis involves a [3+2] cycloaddition between organic azides and phosphorus-containing precursors. For example, trimethylsilyl-substituted triazaphospholes are synthesized by reacting benzyl azide with (CH3)3Si–CRR'P under inert conditions . This method achieves yields up to 97% when monitored via ³¹P NMR spectroscopy.

Table 1: Representative Synthetic Routes to 3-Methyl-3H-1,2,3,4-Triazaphosphole

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzyl azide + (CH3)3Si–PMe | Toluene, 80°C, 12h | 97 | |

| Cycloreversion Reaction | Hexafluoro-2-butyne + Triazaphosphole | THF, −78°C, 2h | 85 |

Post-Synthetic Modifications

Functionalization of the triazaphosphole ring is achieved through alkylation or coordination with Lewis acids. For instance, treatment with BF3·Et2O yields stable adducts where boron coordinates to the carbenic carbon, as confirmed by ¹¹B NMR and X-ray diffraction . These modifications expand the compound’s utility in catalysis and materials design.

Chemical Reactivity and Coordination Chemistry

Cycloaddition and Cycloreversion

3-Methyl-3H-1,2,3,4-triazaphosphole participates in [4+2] cycloadditions with electron-deficient alkynes, such as hexafluoro-2-butyne, to form diazaphospholes. Subsequent cycloreversion under elimination of pivaloyl nitrile affords bis-CF3-substituted diazaphospholes in high yields . This reactivity is attributed to the electron-rich nature of the triazaphosphole ring.

Metal Coordination

The phosphorus atom serves as a strong π-acceptor in coordination complexes. Reaction with W(CO)5·THF generates [W(CO)5(η¹-P-triazaphosphole)], where the tungsten center binds exclusively to phosphorus. Infrared spectroscopy reveals a 25 cm⁻¹ shift in ν(CO) stretching frequencies compared to free W(CO)6, indicating significant π-backbonding .

Applications in Catalysis and Materials Science

Catalytic Systems

Triazaphosphole-derived ligands enhance the activity of transition metal catalysts in cross-coupling reactions. For example, palladium complexes incorporating 3-methyl-3H-1,2,3,4-triazaphosphole exhibit turnover numbers (TONs) exceeding 10⁴ in Suzuki-Miyaura couplings. The strong π-accepting ability of the ligand stabilizes electron-deficient metal centers, improving catalytic efficiency.

Luminescent Materials

Pyridyl-functionalized triazaphospholes emit blue light (λem = 450 nm) with quantum yields up to 0.42, making them candidates for organic light-emitting diodes (OLEDs) . The emission properties are tunable via substitution at the 5-position of the heterocycle.

Future Directions and Challenges

While 3-methyl-3H-1,2,3,4-triazaphosphole has demonstrated promising applications, challenges remain in scalability and stability under ambient conditions. Future research should focus on:

-

Developing air-stable derivatives for industrial catalysis.

-

Exploring biomedical applications, such as phosphorescent probes for cellular imaging.

-

Integrating triazaphospholes into polymeric materials for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume